N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(1,4-dioxaspiro[45]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common route includes the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then reacted with sulfonyl chloride to form the sulfonamide. This intermediate is further reacted with 4-aminophenyl isobutyramide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for electrophilic substitution often involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action for N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific spirocyclic structure and the presence of both sulfonamide and isobutyramide groups. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14(2)18(22)21-15-6-8-17(9-7-15)27(23,24)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,14,16,20H,3-5,10-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHJJRCPKOJZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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